molecular formula C17H16F3NO B14178986 2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol CAS No. 919113-96-5

2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol

Cat. No.: B14178986
CAS No.: 919113-96-5
M. Wt: 307.31 g/mol
InChI Key: NLZPMQAJYOIKPU-UHFFFAOYSA-N
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Description

2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol is an organic compound that features a phenol group and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol is unique due to its specific structural features, including the phenol group and the but-3-en-1-yl chain

Properties

CAS No.

919113-96-5

Molecular Formula

C17H16F3NO

Molecular Weight

307.31 g/mol

IUPAC Name

2-[1-[4-(trifluoromethyl)phenyl]but-3-enylamino]phenol

InChI

InChI=1S/C17H16F3NO/c1-2-5-14(21-15-6-3-4-7-16(15)22)12-8-10-13(11-9-12)17(18,19)20/h2-4,6-11,14,21-22H,1,5H2

InChI Key

NLZPMQAJYOIKPU-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)C(F)(F)F)NC2=CC=CC=C2O

Origin of Product

United States

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